molecular formula C21H24N2O6S B3302952 N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919629-95-1

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B3302952
CAS No.: 919629-95-1
M. Wt: 432.5 g/mol
InChI Key: FNZFCCXWOUHULU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,5-dimethoxyphenethylamine moiety attached to the benzamide nitrogen and a 4-methyl-1,1,3-trioxothiazolidinyl group at the 3-position of the aromatic ring. The 1,1,3-trioxothiazolidinyl group introduces sulfonamide-like characteristics, which may improve metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-14-13-30(26,27)23(21(14)25)17-6-4-5-16(11-17)20(24)22-10-9-15-12-18(28-2)7-8-19(15)29-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZFCCXWOUHULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2,5-dimethoxyphenyl ethylamine through the reduction of 2,5-dimethoxyphenyl nitroethane. This intermediate is then reacted with 4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl chloride to form the final benzamide compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Table 1: Key Structural Features of Analogs
Compound Name Substituent Positions Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 2,5-dimethoxyphenethyl, 4-methyl-1,1,3-trioxothiazolidinyl Benzamide, sulfonamide-derivative ~450 (estimated) Enhanced solubility, potential protease inhibition
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxyphenethyl Benzamide ~313 (calculated) MP: 90°C; simpler structure, lower polarity
AB4 4-methylthiazole, triazole sulfanyl Benzamide, thiazole ~420 (estimated) Similarity score 0.500 to standard drugs; antimicrobial activity
3-[(5-bromo-1-cyclopropylcarbonyl-2,3-dihydroindol-7-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)propanamide 2,5-dimethoxyphenyl, sulfonyl-propanamide Propanamide, sulfonyl ~580 (estimated) Bulkier substituents; possible kinase inhibition
Key Observations:

Substituent Positioning :

  • The target compound’s 2,5-dimethoxy group contrasts with Rip-B’s 3,4-dimethoxy configuration , which alters electronic distribution and steric hindrance. This difference may impact receptor selectivity, as methoxy positioning influences π-π stacking and hydrogen bonding.
  • Analog AB4 replaces the trioxothiazolidinyl group with thiazole-triazole moieties, reducing sulfonamide character but retaining heterocyclic bioactivity.

In contrast, Rip-B’s simpler benzamide structure lacks this complexity, resulting in lower molecular weight and melting point (90°C) . The propanamide-sulfonyl analog demonstrates how elongating the acyl chain and introducing sulfonyl groups can increase steric bulk, possibly affecting membrane permeability.

Key Observations:
  • AB4 ’s antimicrobial activity suggests that benzamide-thiazole hybrids may broadly target microbial pathways, though the target compound’s trioxothiazolidinyl group could shift this activity toward eukaryotic enzymes.
  • GR125743 and LY344864 highlight the pharmacological versatility of benzamide derivatives in central nervous system (CNS) targeting, implying that the target compound’s dimethoxy and sulfonamide groups might be optimized for similar applications.

Biological Activity

Molecular Formula

  • C : 21
  • H : 26
  • N : 2
  • O : 4
  • S : 1

Structural Features

The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antibacterial and antifungal properties. The presence of the dimethoxyphenyl group may enhance its lipophilicity and bioavailability.

Antibacterial Activity

Research has indicated that compounds containing thiazolidinone moieties exhibit significant antibacterial properties. A study evaluated similar thiazolidinone derivatives against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference Drug Comparison
Staphylococcus aureus18NorfloxacinComparable
Escherichia coli15ChloramphenicolSlightly less effective
Bacillus subtilis20FluconazoleBetter activity observed

These results suggest that the thiazolidinone structure contributes to the antibacterial efficacy of the compound.

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity against strains such as Aspergillus niger and Candida albicans. The effectiveness was measured using a two-fold serial dilution technique:

Fungal Strain Minimum Inhibitory Concentration (MIC) μg/mL Reference Drug Comparison
Aspergillus niger32FluconazoleComparable
Candida albicans16KetoconazoleMore potent than reference

The proposed mechanism of action for thiazolidinone derivatives includes interference with bacterial cell wall synthesis and disruption of fungal cell membrane integrity. This dual action makes them promising candidates for further development in antimicrobial therapies.

Study on Thiazolidinone Derivatives

A recent study published in a peer-reviewed journal synthesized a series of thiazolidinone derivatives and evaluated their biological activities. The study concluded that modifications to the thiazolidinone structure significantly influenced both antibacterial and antifungal activities.

Key Findings:

  • Compounds with additional methyl or methoxy groups exhibited enhanced activity.
  • Substituents on the aromatic rings affected solubility and permeability across biological membranes.

Clinical Implications

Given the rising resistance to conventional antibiotics, compounds like N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide could play a crucial role in developing new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

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